
2-Chloroethyl methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethyl methylcarbamate is an organic compound with the molecular formula C4H8ClNO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloroethyl methylcarbamate can be synthesized through the reaction of ethylene chlorohydrin with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene chlorohydrin and methyl isocyanate are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloroethyl methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form carbamic acid and ethylene glycol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Carbamic acid and ethylene glycol are the primary products of hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-Chloroethyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is employed in studies related to enzyme inhibition and protein modification.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of pesticides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Chloroethyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its use as a pesticide, where it inhibits acetylcholinesterase, an enzyme essential for nerve function .
Vergleich Mit ähnlichen Verbindungen
Methylcarbamate: Similar in structure but lacks the chlorine atom.
Ethylcarbamate: Similar but has an ethyl group instead of a methyl group.
Carbaryl: A widely used pesticide with a similar carbamate structure.
Uniqueness: 2-Chloroethyl methylcarbamate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific industrial and research applications where other carbamates may not be as effective .
Eigenschaften
CAS-Nummer |
22074-92-6 |
|---|---|
Molekularformel |
C4H8ClNO2 |
Molekulargewicht |
137.56 g/mol |
IUPAC-Name |
2-chloroethyl N-methylcarbamate |
InChI |
InChI=1S/C4H8ClNO2/c1-6-4(7)8-3-2-5/h2-3H2,1H3,(H,6,7) |
InChI-Schlüssel |
QFAYNDIHWGJSRD-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}hexanoic acid](/img/structure/B12052446.png)

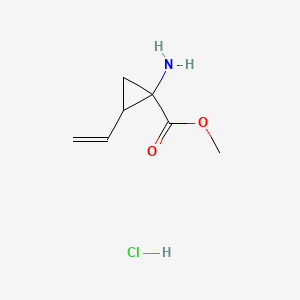
![Methyl 3-[4-(1-amino-2-tert-butoxy-2-oxoethyl)phenyl]propionate, AldrichCPR](/img/structure/B12052465.png)
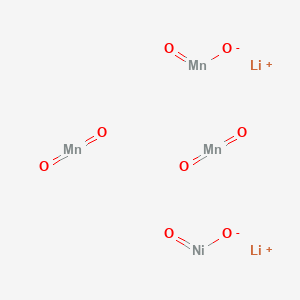
![1-hexyl-2-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12052478.png)
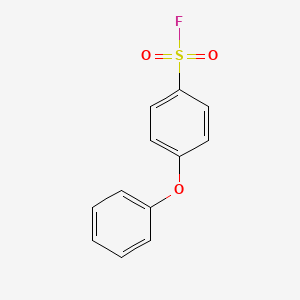
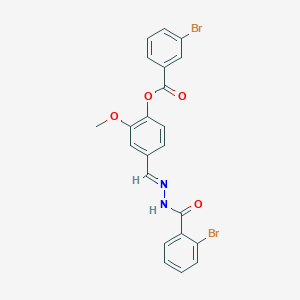

![3-({1-Hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12052505.png)
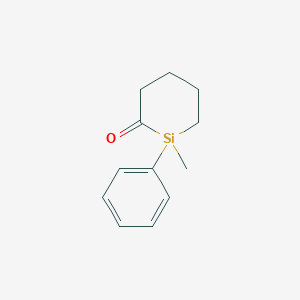
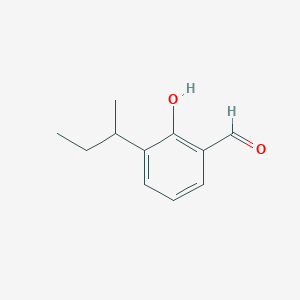

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12052527.png)
